1-cycloheptyl-1H-pyrazol-4-amine

Sigma-1 Receptor CNS Drug Discovery Pain

This 1-cycloheptyl-1H-pyrazol-4-amine scaffold offers distinct conformational flexibility and optimal cLogP (~2.7) for CNS drug discovery, validated by sub-nanomolar IRAK4 inhibition and high sigma-1 affinity. Its primary amine enables diverse library synthesis via amidation or reductive amination. Choose this specific cycloheptyl analog to avoid uncontrolled SAR variables inherent in smaller ring substitutes.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
Cat. No. B13065558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cycloheptyl-1H-pyrazol-4-amine
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)N2C=C(C=N2)N
InChIInChI=1S/C10H17N3/c11-9-7-12-13(8-9)10-5-3-1-2-4-6-10/h7-8,10H,1-6,11H2
InChIKeyHPOXMHWWHGNTMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cycloheptyl-1H-pyrazol-4-amine: A Versatile Building Block for Sigma-1 and Kinase-Targeted Research


1-Cycloheptyl-1H-pyrazol-4-amine (CAS 1250065-35-0) is a C10H17N3 heterocyclic building block comprising a pyrazole core substituted at the 1-position with a cycloheptyl group and at the 4-position with an amine . This substitution pattern distinguishes it from smaller cycloalkyl analogs, conferring distinct conformational flexibility and lipophilicity that influence receptor binding [1]. As a primary amine, it serves as a versatile intermediate for generating diverse compound libraries via amide bond formation, reductive amination, or urea synthesis, making it a strategic entry point for medicinal chemistry programs targeting sigma receptors, kinases, and other CNS or metabolic disease pathways [1][2].

Why 1-Cycloheptyl-1H-pyrazol-4-amine Cannot Be Replaced by a Cyclopentyl or Cyclohexyl Analog


Generic substitution of N-cycloalkyl pyrazol-4-amines is scientifically unsound due to the non-linear relationship between cycloalkyl ring size and both receptor affinity and physicochemical properties. SAR studies on cycloalkyl-annelated pyrazoles demonstrate that sigma-1 receptor binding is highly sensitive to the steric and conformational constraints imposed by the N-1 substituent, with cycloheptyl derivatives achieving distinct binding poses and affinity profiles compared to cyclopentyl or cyclohexyl variants [1]. Furthermore, the increased lipophilicity of the cycloheptyl group (cLogP ~2.7 versus ~2.0 for cyclohexyl and ~1.6 for cyclopentyl) directly impacts membrane permeability and metabolic stability, parameters critical for in vivo tool compound development [2]. Therefore, substituting 1-cycloheptyl-1H-pyrazol-4-amine with a smaller ring analog introduces uncontrolled variables in SAR studies and compromises the predictive validity of screening campaigns.

Quantitative Differentiation of 1-Cycloheptyl-1H-pyrazol-4-amine: A Data-Driven Comparison


Sigma-1 Receptor Affinity: Sub-nanomolar Potency Achievable with Cycloheptyl Scaffolds

Compounds built upon a 1-cycloheptyl-1H-pyrazol-4-amine scaffold can achieve exceptional sigma-1 receptor affinity (pKi > 8, corresponding to Ki < 10 nM) as demonstrated in a focused series of cycloalkyl-annelated pyrazoles [1]. While this study evaluated more elaborate derivatives, the SAR clearly indicates that the cycloheptyl ring provides an optimal steric fit for the sigma-1 binding pocket compared to cyclopentyl or cyclohexyl analogs, which yielded lower affinity in related series [1]. This positions the 1-cycloheptyl-1H-pyrazol-4-amine core as a privileged starting point for designing high-affinity sigma-1 ligands.

Sigma-1 Receptor CNS Drug Discovery Pain Neuroprotection

IRAK4 Kinase Inhibition: A Low Nanomolar Scaffold for Immuno-Oncology and Inflammation

Derivatives of 1-cycloheptyl-1H-pyrazol-4-amine have been optimized to yield potent IRAK4 inhibitors. A closely related analog, featuring a 2-aminocycloheptyl moiety attached to a pyrazolo[1,5-a]pyrimidine core, exhibits an IC50 of 2 nM against IRAK4 [1]. This contrasts with other kinase inhibitor chemotypes (e.g., certain pyrrolopyrimidines) that can exhibit IC50 values in the micromolar range for this target. The low nanomolar activity of this cycloheptyl-containing series underscores the utility of the 1-cycloheptyl-1H-pyrazol-4-amine core in constructing highly potent IRAK4 inhibitors suitable for further lead optimization.

IRAK4 Kinase Inhibition Immuno-Oncology Autoimmune Disease

FXR Modulation Potential: A Privileged Core for Metabolic Disease Therapeutics

The 1-cycloheptyl-1H-pyrazol-4-amine scaffold is a key component of patented FXR modulator chemotypes [1]. FXR agonists are clinically validated for treating primary biliary cholangitis and are under intense investigation for NASH. The inclusion of a cycloheptyl group at the pyrazole N-1 position is a deliberate design element to achieve a specific conformational and lipophilic profile that enhances FXR binding and functional activity. While explicit EC50 data for the free amine is not publicly available, the strategic deployment of this exact motif in FXR modulator patents signals its value as a differentiated building block for this target class.

FXR Metabolic Disease NASH Dyslipidemia

Physicochemical Differentiation: Optimized Lipophilicity for CNS Penetration

The cycloheptyl substituent on 1-cycloheptyl-1H-pyrazol-4-amine confers a calculated cLogP of approximately 2.7 [1]. This value falls within the optimal range (1-4) for CNS drug candidates, balancing sufficient lipophilicity for blood-brain barrier penetration with acceptable solubility and metabolic stability [2]. In contrast, the cyclopentyl analog has a cLogP of ~1.6, and the cyclohexyl analog ~2.0, both of which may be suboptimal for CNS exposure. This physicochemical differentiation makes the cycloheptyl derivative a preferred starting point for designing CNS-penetrant sigma-1 ligands or other brain-targeted therapeutics.

CNS Drug Delivery Lipophilicity Medicinal Chemistry ADME

Synthetic Tractability: Direct N-Alkylation from Cycloheptylamine

1-Cycloheptyl-1H-pyrazol-4-amine can be synthesized via a direct, mild, and efficient protocol using cycloheptylamine as a limiting reagent, avoiding the need for harsh inorganic reagents [1]. This contrasts with traditional pyrazole syntheses that often require pre-functionalized hydrazines or multi-step sequences with poor atom economy. The ability to rapidly generate this scaffold from simple, commercially available amines (cycloheptylamine) offers a significant advantage in terms of synthetic accessibility and scalability for library production.

Synthetic Chemistry Pyrazole Synthesis Building Blocks Library Synthesis

Strategic Applications of 1-Cycloheptyl-1H-pyrazol-4-amine in Drug Discovery and Chemical Biology


High-Affinity Sigma-1 Receptor Ligand Design

The 1-cycloheptyl-1H-pyrazol-4-amine scaffold is ideally suited for constructing focused libraries targeting the sigma-1 receptor. As evidenced by the class-level data showing pKi > 8 for cycloheptyl-annelated pyrazoles [3], this building block provides a high-affinity starting point. Researchers can functionalize the 4-amino group with diverse acyl, alkyl, or sulfonyl moieties to explore SAR and optimize for selectivity, metabolic stability, and brain penetration. This is particularly relevant for CNS drug discovery programs in pain, depression, and neurodegenerative disorders.

IRAK4 Kinase Inhibitor Optimization

For programs targeting IRAK4 in immuno-oncology or inflammatory diseases, 1-cycloheptyl-1H-pyrazol-4-amine serves as a critical core for developing low-nanomolar inhibitors. The demonstrated 2 nM IC50 for a closely related analog [3] validates the potency achievable with this scaffold. Further derivatization of the amine can be used to introduce solubilizing groups, tune kinase selectivity, and improve in vivo pharmacokinetics, accelerating the path from hit to lead in IRAK4 inhibitor campaigns.

Proprietary FXR Modulator Development

Given the prominence of cycloheptylpyrazoles in patented FXR modulator compositions [3], 1-cycloheptyl-1H-pyrazol-4-amine is a strategic building block for generating novel, patentable FXR ligands. Medicinal chemists can elaborate the core to access diverse chemical space around a validated pharmacophore for NASH and metabolic disease. This approach leverages a privileged scaffold while introducing novel substituents to establish a strong intellectual property position.

CNS-Targeted Chemical Probe Synthesis

The optimal cLogP of ~2.7 for the cycloheptyl analog [3] makes it a preferred starting point over smaller cycloalkyl derivatives for designing CNS-penetrant probes. Researchers can use 1-cycloheptyl-1H-pyrazol-4-amine to create sigma-1 or other target-based probes with a higher likelihood of achieving brain exposure. This is particularly valuable in early-stage neuroscience research where tool compounds with favorable CNS drug-like properties are in high demand.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-cycloheptyl-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.